N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFYNBBBJIYYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Retrosynthetic Analysis and Strategic Disconnections for N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine
A retrosynthetic analysis of this compound identifies the primary C-N bond between the piperidine (B6355638) nitrogen and the methylene (B1212753) bridge of the oxolane substituent as the most logical point for disconnection. This strategy simplifies the molecule into two key synthons: the commercially available or readily synthesized N-methylpiperidin-4-amine and a suitable electrophilic partner derived from (oxolan-3-yl)methanol.
This disconnection suggests two primary forward synthetic strategies:
Reductive Amination: This approach involves the reaction of N-methylpiperidin-4-amine with oxolane-3-carbaldehyde. The initial formation of an iminium ion intermediate is followed by reduction to yield the target tertiary amine.
Nucleophilic Substitution: This strategy employs the reaction of N-methylpiperidin-4-amine with an oxolane derivative bearing a leaving group on the methyl substituent, such as 3-(bromomethyl)oxolane or 3-(tosyloxymethyl)oxolane.
The choice between these strategies often depends on the availability of starting materials, desired scale, and reaction efficiency.
Optimized Synthetic Routes for this compound
Optimized synthetic routes to this compound commonly employ a convergent synthesis where the two key fragments are prepared separately and then coupled in a final step. The reductive amination pathway is frequently favored due to its operational simplicity and the use of milder reagents compared to some alkylation methods.
A typical procedure involves the condensation of N-methylpiperidin-4-amine with oxolane-3-carbaldehyde in a suitable solvent, such as methanol (B129727) or dichloromethane, followed by the addition of a reducing agent. google.com Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reducing agent for this transformation as it is mild and selective for the iminium ion in the presence of the aldehyde.
Table 1: Reductive Amination Conditions
| Amine | Aldehyde | Reducing Agent | Solvent | Typical Yield |
|---|---|---|---|---|
| N-methylpiperidin-4-amine | Oxolane-3-carbaldehyde | Sodium triacetoxyborohydride | Dichloromethane | High |
Alternatively, the nucleophilic substitution route involves the N-alkylation of N-methylpiperidin-4-amine with a derivative such as 3-(bromomethyl)oxolane. This reaction is typically carried out in the presence of a non-nucleophilic base, like potassium carbonate or triethylamine, to neutralize the hydrogen bromide formed during the reaction.
The successful synthesis of the target compound relies on the efficient preparation of its key precursors.
N-methylpiperidin-4-amine: This intermediate can be synthesized from 4-piperidone (B1582916). A common route involves the reductive amination of 4-piperidone with methylamine, followed by protection of the resulting secondary amine if necessary, and then further elaboration. Another approach is the direct methylation of 4-aminopiperidine (B84694) derivatives. nih.gov
(Oxolan-3-yl)methanol and its derivatives: (Oxolan-3-yl)methanol can be prepared through various methods, including the reduction of oxolane-3-carboxylic acid or its esters. To facilitate the coupling reaction, the hydroxyl group is often converted into a good leaving group. For instance, treatment with phosphorus tribromide or thionyl bromide can yield 3-(bromomethyl)oxolane. Alternatively, reaction with tosyl chloride in the presence of a base provides the corresponding tosylate. The aldehyde precursor, oxolane-3-carbaldehyde, can be obtained by the oxidation of (oxolan-3-yl)methanol using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
The oxolane ring in this compound contains a stereocenter at the C3 position. The development of stereoselective synthetic approaches is crucial for obtaining enantiomerically pure isomers, which is often a requirement for pharmaceutical applications. thieme-connect.com
The synthesis of specific stereoisomers of the target molecule hinges on the use of enantiomerically pure oxolane precursors. nih.gov Stereoselective methods to access chiral 3-substituted tetrahydrofurans (oxolanes) have been developed. organic-chemistry.orgnih.gov These methods include:
Asymmetric cyclization reactions: Chiral catalysts can be used to induce enantioselectivity in the formation of the tetrahydrofuran (B95107) ring from acyclic precursors. nih.gov
Resolution of racemic mixtures: Racemic (oxolan-3-yl)methanol can be resolved into its constituent enantiomers using enzymatic or chiral chromatography techniques.
Use of a chiral pool: Starting from enantiomerically pure materials, such as carbohydrates or amino acids, chiral 3-substituted oxolanes can be synthesized.
Once the enantiomerically pure (R)- or (S)-(oxolan-3-yl)methanol is obtained, it can be converted to the corresponding aldehyde or halide without racemization and then coupled with N-methylpiperidin-4-amine to yield the desired stereoisomer of the final product.
Exploration of this compound Analogues and Derivatives
The exploration of analogues and derivatives of this compound is primarily driven by the search for compounds with improved biological activity, selectivity, and pharmacokinetic properties. researchgate.net The piperidine scaffold is a common motif in many classes of drugs, and its derivatives are of significant interest in medicinal chemistry. nih.govresearchgate.net
The design of new analogues is guided by structure-activity relationship (SAR) studies. nih.govnih.govacs.org Key principles for structural modification of this compound include:
Modification of the Piperidine Ring: The amine group at the 4-position can be further substituted or replaced with other functional groups. The N-methyl group can also be replaced with other alkyl or arylalkyl groups to modulate basicity and lipophilicity.
Alteration of the Linker: The methylene linker between the two heterocyclic rings can be extended, shortened, or made more rigid to optimize the spatial orientation of the two fragments.
Modification of the Oxolane Ring: The oxolane ring can be replaced by other heterocyclic or carbocyclic systems. enamine.net Substitution on the oxolane ring can also be varied to explore interactions with biological targets. For example, replacing the oxolane with an oxetane (B1205548) ring can alter the compound's metabolic stability and solubility. acs.org
Table 2: Potential Modifications for Analogue Design
| Molecular Fragment | Modification Strategy | Potential Impact |
|---|---|---|
| Piperidine Ring | Vary N-substituent, modify 4-amino group | Altered basicity, lipophilicity, and target binding |
| Methylene Linker | Change length or rigidity | Optimized spatial arrangement of pharmacophores |
The synthesis of novel analogues generally follows the same convergent strategies used for the parent compound. By employing a variety of substituted piperidines and a diverse set of aldehydes or alkyl halides, a library of analogues can be efficiently generated.
For instance, to synthesize analogues with different N-substituents on the piperidine ring, one could start with 4-aminopiperidine, perform the coupling with the oxolane fragment, and then introduce the desired substituent on the piperidine nitrogen in a final step. Alternatively, a range of N-substituted 4-aminopiperidines can be prepared and used in the coupling reaction.
To create analogues with modifications to the oxolane ring, a variety of substituted heterocyclic aldehydes or halides can be synthesized and coupled with N-methylpiperidin-4-amine. This modular approach allows for the systematic exploration of the chemical space around the parent molecule.
Molecular Interactions and in Vitro Pharmacological Characterization
Receptor Binding Affinity Profiling of N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine
No information is available in the public scientific literature to identify the specific biological targets of this compound or to assess its selectivity profile against a panel of receptors.
There are no published results from radioligand binding assays to determine the affinity (e.g., Kᵢ, IC₅₀ values) of this compound for any specific receptors.
Enzyme Modulation Studies of this compound (In Vitro)
Data on the kinetics of enzyme inhibition or activation by this compound, including parameters such as Kᵢ or Kₐ, are not available in the searched scientific literature.
There is no available research describing the potential for this compound to act as a substrate mimic or to influence enzymatic catalysis.
Cellular Pathway Modulation by this compound (In Vitro)
No in vitro studies detailing the effects of this compound on specific cellular signaling pathways have been found in the public domain.
Ligand-Receptor Activation and Signal Transduction Assays
No publicly available research data details the specific ligand-receptor activation or signal transduction pathways associated with this compound. Studies that would typically elucidate these mechanisms, such as radioligand binding assays to determine receptor affinity (Kd) or functional assays measuring second messenger mobilization (e.g., cAMP, Ca2+) or reporter gene activation, have not been published for this compound.
Consequently, there is no data to present in tabular format regarding its potency (EC50 or IC50 values) or efficacy at any specific molecular target.
Cellular Functional Assays (Excluding Efficacy in Human Cells/Clinical Outcomes)
Similarly, a review of scientific literature yields no studies on the effects of this compound in cellular functional assays. Research that would investigate its impact on cellular processes, such as neurotransmitter release, enzyme activity, ion channel function, or cell proliferation in non-human cell lines, is not available.
Without such studies, it is impossible to construct data tables or provide detailed research findings on its cellular pharmacology.
Unable to Generate Article Due to Lack of Specific Data
A comprehensive search of publicly available scientific literature and patent databases has revealed insufficient specific data to generate the requested article on "this compound" (CAS 1247197-28-9) according to the provided outline.
The instructions require a detailed analysis of the compound's Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), and Quantitative Structure-Activity Relationship (QSAR), including:
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling:No published QSAR models for derivatives of this specific compound could be located.
While general information on related chemical structures—such as piperidine (B6355638) derivatives or compounds containing an oxolane moiety—exists, extrapolating from these different molecular contexts would not provide scientifically accurate or valid information for the target compound as stipulated. The creation of "thorough, informative, and scientifically accurate content" is not possible without foundational research data, which appears to be unpublished or proprietary for this specific molecule.
Therefore, the article cannot be generated in a manner that adheres to the user's strict requirements for accuracy and focus.
Computational and in Silico Studies
Molecular Docking Simulations of N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine with Biological Targets
No studies describing the molecular docking of this specific compound against any biological targets have been found.
Molecular Dynamics Simulations for Ligand-Target Binding Conformations
There is no available research on molecular dynamics simulations to analyze the binding conformations of this compound with any protein targets.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties of this compound
Specific in silico ADME predictions for this compound are not available in published literature.
Computational Permeability and Solubility Predictions
No specific computational data on the permeability and solubility of this compound has been reported.
In Silico Metabolic Pathway Predictions for this compound
There are no published in silico predictions of the metabolic pathways for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
No quantum chemical calculation studies detailing the electronic structure or reactivity of this specific molecule are available.
Potential Biological Applications and Future Research Directions
Exploration of N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine in Preclinical Research Models (Focus on Mechanisms, Not Clinical Efficacy)
Preclinical evaluation is essential to determine the molecular mechanisms by which a compound exerts its effects. For a novel molecule like this compound, this involves a series of in vitro and in vivo studies designed to identify its biological targets and pathways of action, rather than clinical outcomes.
Initial investigations would involve screening the compound across various cell-based assays to identify potential biological activity. Given the broad therapeutic applications of piperidine-containing molecules, a diverse panel of cell lines would be appropriate. researchgate.net For instance, related aminopiperidine scaffolds have been investigated as inhibitors of the dipeptidyl peptidase-4 (DPP4) enzyme for antidiabetic applications and as inhibitors of hepatitis C virus (HCV) assembly. nih.govnih.gov
Mechanistic insights can be gained by assessing the compound's effect on specific cellular processes. Techniques such as high-throughput screening against known biological targets (e.g., enzymes, receptors) and phenotypic screening to observe changes in cell health or function are common starting points. danaher.com Should initial screens yield a "hit," subsequent studies would focus on target deconvolution and validation.
Table 1: Illustrative In Vitro Assays for Mechanistic Evaluation
| Assay Type | Purpose | Example from Related Compounds |
|---|---|---|
| Enzyme Inhibition Assay | To quantify the inhibitory potency (e.g., IC₅₀) against a specific enzyme target. | Evaluation of 4-aminopiperidine (B84694) derivatives against the DPP4 enzyme. nih.gov |
| Receptor Binding Assay | To determine the affinity (e.g., Kᵢ) of the compound for a specific receptor. | Piperidine (B6355638) derivatives have been studied for their affinity to sigma receptors. nih.govrsc.org |
| Viral Replication Assay | To measure the inhibition of viral production in infected host cells. | A 4-aminopiperidine scaffold was optimized for inhibition of HCV assembly. nih.gov |
| Cell Viability/Cytotoxicity Assay | To assess the compound's effect on cell proliferation and health in cancer cell lines. | Piperidine analogues have been evaluated for cytotoxic effects against breast cancer cell lines. researchgate.net |
| Cellular Uptake Assay | To study the transport of the compound across cell membranes. | Studies on FPMINT analogues as inhibitors of human equilibrative nucleoside transporters (ENTs). frontiersin.org |
This table is illustrative and based on research into structurally related compounds.
Following promising in vitro data, mechanistic studies in non-human biological systems, typically rodent models, would be pursued. These studies aim to understand the compound's behavior and mechanism of action within a complex living organism. Biodistribution studies using a radiolabeled version of the compound can reveal its tissue accumulation, which is critical for target engagement. For example, a radiolabeled piperidine derivative was used to visualize muscarinic receptors in the rat brain via PET imaging. researchgate.net
Kinetic studies in these models can help elucidate the mode of action. For instance, a kinetic study of a potent 4-aminopiperidine derivative targeting the DPP4 enzyme revealed a competitive inhibition mechanism. nih.gov Such investigations are crucial for confirming that the in vivo mechanism aligns with in vitro findings and for building a comprehensive understanding of the compound's pharmacological profile.
Strategies for Further Optimization of this compound Lead Compounds
Should this compound demonstrate a desirable biological activity, it would be considered a "lead compound" for further optimization. This process involves systematically modifying the chemical structure to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.compatsnap.com The structure-activity relationship (SAR) is explored by synthesizing and testing a library of analogues.
Key strategies for optimizing this scaffold would include:
Modification of the Oxolane Moiety: Altering the substitution on the tetrahydrofuran (B95107) ring or replacing it with other cyclic or acyclic ethers could impact binding affinity and metabolic stability.
Alterations to the Piperidine Core: The piperidine ring itself can be modified. For instance, SAR studies on piperidine-based choline (B1196258) transporter inhibitors showed that moving the N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in lower activity. nih.gov
Varying the N-Alkyl Group: The N-methyl group on the piperidine nitrogen is a key site for modification. Replacing it with other alkyl groups (e.g., ethyl, isopropyl) or functionalized chains can influence selectivity and pharmacokinetic properties.
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can enhance desired attributes while maintaining biological activity. patsnap.com
Table 2: Potential Optimization Strategies and Hypothesized Outcomes
| Structural Modification | Rationale | Potential Impact |
|---|---|---|
| Oxolane Ring: Replace with a cyclohexane (B81311) or cyclopentane (B165970) ring. | Modulate lipophilicity and conformational flexibility. | May improve binding affinity or alter metabolic profile. |
| Piperidine Nitrogen: Replace N-methyl with larger alkyl groups or a hydrogen atom (demethylation). | Investigate steric tolerance in the binding pocket and alter basicity. | Could enhance selectivity or improve permeability. |
| Piperidin-4-amine: Modify the amine group (e.g., acylation, alkylation). | Explore interactions at the target site and modulate physicochemical properties. | May increase potency or reduce off-target effects. |
| Linker: Alter the methylene (B1212753) bridge between the two rings. | Change the spatial orientation of the piperidine and oxolane moieties. | Could optimize the geometry for target binding. |
This table presents hypothetical optimization strategies based on established medicinal chemistry principles.
Advanced Research Perspectives on this compound and Related Scaffolds
The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its synthetic tractability. nih.govmdpi.com Future research on this compound and related structures could venture into several advanced areas.
One promising direction is the incorporation of such scaffolds into novel therapeutic modalities. For example, piperidine-based ligands have been successfully used in the design of PROTACs (PROteolysis TArgeting Chimeras), which are heterobifunctional molecules that induce the degradation of specific target proteins. acs.org The unique three-dimensional shape and chemical properties of the this compound scaffold could be exploited in the design of new degraders.
Furthermore, there is ongoing interest in developing novel agents for complex diseases of the central nervous system (CNS). The ability of the piperidine ring to improve brain exposure of certain compounds makes it an attractive scaffold for CNS drug discovery. nih.gov Future studies could explore the potential of this and related scaffolds to modulate novel neurological targets.
Finally, computational methods like molecular docking and molecular dynamics simulations will continue to play a pivotal role. rsc.org These in silico techniques can help predict how analogues of this compound might interact with biological targets, thereby guiding synthetic efforts and accelerating the discovery of new therapeutic agents. patsnap.com
Conclusion
Synthesis of Key Research Findings on N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine
A comprehensive review of the scientific literature and patent databases reveals a significant gap in knowledge regarding this compound. At present, there are no published research findings detailing its synthesis, characterization, biological activity, or potential applications. The compound is cataloged by several chemical suppliers, which confirms its synthesis is achievable, but the specific methodologies employed are not disclosed in the public domain. The absence of research indicates that this particular molecule has not been a focus of academic or industrial investigation, or that any such research has not been made public.
Broader Scientific Implications and Future Trajectories for Research on this compound
Given the lack of current research, the broader scientific implications of this compound are yet to be determined. The structural motifs present in the molecule, namely the N-methyl-4-aminopiperidine core and the tetrahydrofuran (B95107) (oxolane) substituent, are of interest in medicinal chemistry. The 4-aminopiperidine (B84694) scaffold is a key component of numerous biologically active compounds, and the incorporation of a five-membered heterocyclic ether could modulate properties such as solubility, metabolic stability, and receptor-binding interactions.
Future research on this compound could take several directions:
Development and Optimization of Synthetic Routes: The first step would be to develop and publish a robust and scalable synthesis for this compound. This would make the compound more accessible for further research.
Biological Screening: A thorough biological evaluation against a wide range of targets would be necessary to identify any potential therapeutic applications. This could include screening for activity at various receptors, enzymes, and ion channels.
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, the synthesis of a library of related analogues would be a logical next step. This would allow for the exploration of the structure-activity relationships and the optimization of the initial hit compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
